1-(2,4-Dimethoxyphenyl)-2-thiourea
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Description
Thiourea derivatives are a class of compounds that have garnered significant interest due to their diverse applications in chemistry and biology. These compounds typically contain the thiourea moiety, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom, and a nitrogen atom single-bonded to the carbon atom. The thiourea group is known for its ability to participate in hydrogen bonding and its versatility in forming various supramolecular structures .
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate. For instance, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was synthesized through the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, other derivatives such as 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester were prepared by reacting 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and methyl chloroformate . These methods demonstrate the versatility of thiourea synthesis, allowing for the introduction of various functional groups and structural diversity .
Molecular Structure Analysis
The molecular structures of thiourea derivatives are often elucidated using spectroscopic techniques and single-crystal X-ray diffraction. These compounds can exhibit interesting conformational features, such as the L-shaped molecular conformation observed in 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea . The crystal structures can reveal the presence of intramolecular hydrogen bonds, which can lock the molecule in a nearly planar arrangement, as seen in N′-[(4,6-dimethoxy)-pyrimidin-2-yl]-N-[2-(2,4-dichlorophenoxypropionyl)]thiourea . Additionally, the presence of strong intramolecular N-H...O hydrogen bonds and intermolecular N-H...S interactions contribute to the stability and dimer formation in the crystal lattice .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions, often facilitated by their ability to act as hydrogen bond donors and acceptors. For example, the reaction of thiourea with 1-phenylpropane-1,2-dione in the presence of acid leads to the formation of complex imidazoline derivatives . These reactions can be influenced by the presence of substituents on the thiourea moiety, which can affect the reactivity and the nature of the products formed .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. The presence of functional groups such as carbonyl, thiocarbonyl, and methoxy groups can influence properties like solubility, melting point, and biological activity . The ability of these compounds to form hydrogen bonds and engage in π-π stacking interactions contributes to their self-organization in the solid state, which is crucial for their applications in crystal engineering and supramolecular chemistry . Additionally, the flexibility of the thiourea moiety allows for the formation of chiral solvating agents, which can be used for enantiodiscrimination in NMR spectroscopy .
Scientific Research Applications
Crystal Structure Analysis and Supramolecular Architecture
- The crystal structure of a related compound, N′-[(4,6-dimethoxy)-pyrimidin-2-yl]-N-[2-(2,4-dichlorophenoxypropionyl)]thiourea, offers insights into the unique 2D supramolecular architecture and intramolecular hydrogen bonding in thioureas. This study provides direct evidence of the solid-state conformation and structural details of thioureas, highlighting their potential in materials science (Guohua, 2011).
Chemical Synthesis and Characterization
- Research on the synthesis and characterization of thiourea derivatives, including their applications in organic synthesis and pharmaceutical industries, demonstrates the versatility of these compounds. The study includes the synthesis of symmetric thiourea derivatives and their characterization using UV-visible and NMR spectroscopic techniques (Naz et al., 2020).
Interaction with DNA and Proteins
- Novel bioactive Cu(I) thiourea derivatives have been synthesized and their interactions with DNA were investigated through cyclic voltammetry, revealing insights into their potential biological applications (Hussain et al., 2020).
Applications in Enantiodiscrimination and NMR Spectroscopy
- Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol have been explored as chiral solvating agents for the enantiodiscrimination of derivatized amino acids using NMR spectroscopy. This highlights their potential in analytical chemistry for determining the stereochemical composition of complex molecules (Recchimurzo et al., 2020).
properties
IUPAC Name |
(2,4-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-12-6-3-4-7(11-9(10)14)8(5-6)13-2/h3-5H,1-2H3,(H3,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBNWHMKEWXTNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374343 |
Source
|
Record name | N-(2,4-Dimethoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-2-thiourea | |
CAS RN |
35696-77-6 |
Source
|
Record name | N-(2,4-Dimethoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35696-77-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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